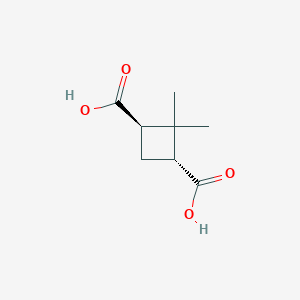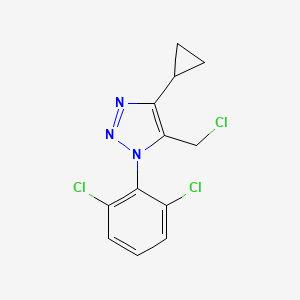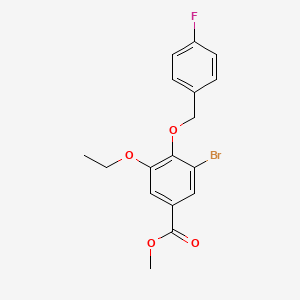![molecular formula C20H28O3Si B13024685 Trimethoxy(4'-pentyl-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13024685.png)
Trimethoxy(4'-pentyl-[1,1'-biphenyl]-4-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane is an organosilicon compound that features a biphenyl group substituted with a pentyl chain and three methoxy groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane typically involves the reaction of 4’-pentyl-[1,1’-biphenyl]-4-yl magnesium bromide with trimethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane can undergo various types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often facilitated by heating or the presence of a catalyst such as a metal oxide.
Substitution: Common nucleophiles include halides, alkoxides, and amines.
Major Products
Hydrolysis: Produces silanols.
Condensation: Produces siloxanes.
Substitution: Produces various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane is used as a precursor in the synthesis of advanced materials, such as siloxane-based polymers and coatings. It is also employed in the functionalization of surfaces to impart hydrophobic or oleophobic properties.
Biology and Medicine
In biological research, this compound can be used to modify surfaces of biomaterials to improve biocompatibility or to create bioactive surfaces for cell culture applications.
Industry
In the industrial sector, Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane is used in the production of specialty coatings, adhesives, and sealants. It is also utilized in the fabrication of electronic components and devices due to its insulating properties.
Mecanismo De Acción
The effects of Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane are primarily due to its ability to form strong covalent bonds with various substrates. The methoxy groups can be hydrolyzed to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s ability to modify surfaces and create durable coatings.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxysilane: A simpler compound with three methoxy groups attached to a silicon atom.
Vinyltriethoxysilane: Contains a vinyl group and three ethoxy groups attached to a silicon atom.
Glycidoxypropyl trimethoxysilane: Contains a glycidoxypropyl group and three methoxy groups attached to a silicon atom.
Uniqueness
Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane is unique due to the presence of the biphenyl group with a pentyl chain, which imparts specific structural and functional properties. This makes it particularly useful in applications requiring hydrophobicity and thermal stability.
Propiedades
Fórmula molecular |
C20H28O3Si |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
trimethoxy-[4-(4-pentylphenyl)phenyl]silane |
InChI |
InChI=1S/C20H28O3Si/c1-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(16-14-19)24(21-2,22-3)23-4/h9-16H,5-8H2,1-4H3 |
Clave InChI |
PAVGVOKXEYCKKV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


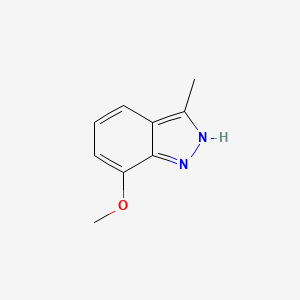
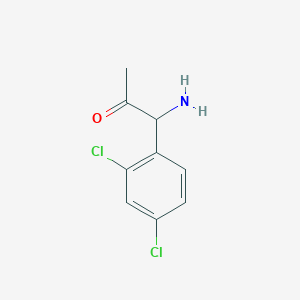
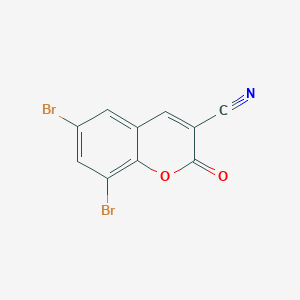
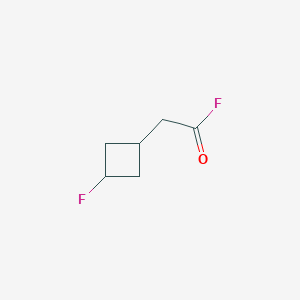
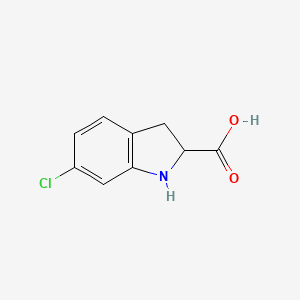
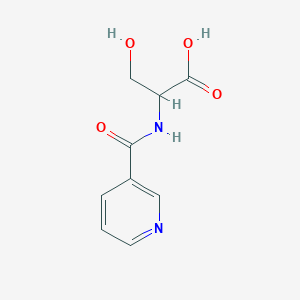

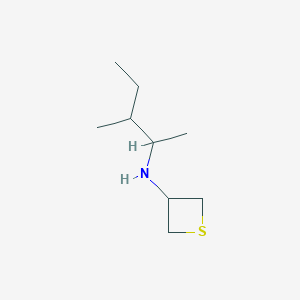
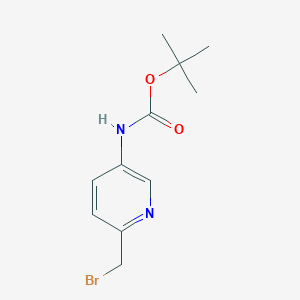
![4-Methoxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13024656.png)
